N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is an organic compound that features a pyridine ring, a pyrazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 3-(pyridin-3-yl)pyrazin-2-amine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: Shares the pyridine and pyrazine rings but lacks the benzenesulfonamide group.
N-(pyridin-2-yl)amides: Contains a pyridine ring and an amide group but differs in the position of the nitrogen atoms and the absence of the pyrazine ring.
Uniqueness
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to the presence of both the pyridine and pyrazine rings, as well as the benzenesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,14-6-2-1-3-7-14)20-12-15-16(19-10-9-18-15)13-5-4-8-17-11-13/h1-11,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLHVQWLKYOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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